molecular formula C7H8F3NS B2662877 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine CAS No. 1522268-74-1

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine

Cat. No.: B2662877
CAS No.: 1522268-74-1
M. Wt: 195.2
InChI Key: UFKOXNNWMJOSQP-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine is a chemical compound with the molecular formula C7H8F3NS and a molecular weight of 195.21 g/mol It is an aromatic amine featuring a thiophene ring substituted with a trifluoromethyl group and an ethanamine side chain

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and suitable solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKOXNNWMJOSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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